N-[(4-chlorophenoxy)acetyl]alanine
Description
N-[(4-Chlorophenoxy)acetyl]alanine is a synthetic alanine derivative featuring a 4-chlorophenoxyacetyl group attached to the amino moiety of alanine. For example, ethyl 2-(4-chlorophenoxy)acetate—a key precursor for related compounds—is synthesized via nucleophilic substitution between 4-chlorophenol and ethyl chloroacetate, catalyzed by KI under reflux . Subsequent hydrazide formation (e.g., 2-(4-chlorophenoxy)acetohydrazide, 83% yield) and cyclization reactions (e.g., triazole derivatives) highlight the reactivity of the 4-chlorophenoxyacetyl backbone .
Properties
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7(11(15)16)13-10(14)6-17-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESKQMQDEUTJJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylalanine Derivatives
- 4-Fluoro-phenylalanine (C₉H₁₀FNO₂): Features a fluorine atom at the para position of the phenyl ring. Fluorine’s electronegativity enhances metabolic stability compared to chlorine, making it a preferred substituent in drug design .
- 4-Chloro-N-allylaniline (C₉H₁₀ClN): Contains a chlorine atom and an allyl group.
Acetylated Amino Acid Analogs
- N-[(3-Thienyl)acetyl]alanine iso-butyl ester (C₁₂H₁₇NO₃S): Replaces the 4-chlorophenoxy group with a thiophene ring.
- 4-Acetyl-L-phenylalanine (C₁₁H₁₃NO₃): Substitutes the chlorophenoxy group with an acetylated phenyl ring. The acetyl group enhances lipophilicity, improving membrane permeability in drug delivery systems .
Triazole and Hydrazide Derivatives
- 5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Shares the 4-chlorophenoxy motif but incorporates a triazole-thiol group. The triazole ring enhances hydrogen-bonding capacity, critical for crystal packing stability, as evidenced by crystallographic data showing N–H⋯O and C–H⋯π interactions .
- 2-(4-Chlorophenoxy)acetohydrazide (C₈H₈ClN₂O₂): A direct precursor with a hydrazide functional group. Hydrazides are versatile intermediates for synthesizing heterocycles but are less stable than acetylated alanine derivatives due to hydrolytic susceptibility .
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis (90°C, 15 minutes) of triazole derivatives achieves higher yields (e.g., 95%) compared to conventional methods (70%, 6 hours) due to rapid and uniform heating .
- Structural Stability: Crystallographic analysis of N-(2-(4-chlorophenoxy)acetamido) derivatives reveals intramolecular hydrogen bonds (N–H⋯O) and C–H⋯π interactions, which enhance thermal stability and crystallinity .
Q & A
Q. What are the established synthetic routes for N-[(4-chlorophenoxy)acetyl]alanine, and what key reaction parameters influence yield and purity?
The synthesis typically involves a multi-step process:
- Step 1 : Activation of the 4-chlorophenoxyacetic acid moiety using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under anhydrous conditions.
- Step 2 : Amide bond formation with alanine, requiring precise pH control (6.5–7.5) to avoid racemization.
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures . Key parameters include temperature (maintained at 0–4°C during coupling), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios (1:1.2 for acid:alanine). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm regioselectivity of the acetamide linkage and absence of racemization (e.g., δ 4.2–4.5 ppm for α-proton of alanine).
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is used for structure refinement, particularly to resolve torsional angles of the chlorophenoxy group and validate hydrogen-bonding networks .
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₁ClNO₄). Discrepancies in fragmentation patterns may indicate impurities requiring re-purification .
Q. How does the chlorophenoxy group influence the compound’s biochemical interactions?
The 4-chlorophenoxy moiety enhances lipophilicity (logP ~2.1), facilitating membrane permeability in cellular assays. It also acts as a steric/electronic modulator in enzyme binding pockets, as shown in competitive inhibition studies with serine proteases (e.g., trypsin-like enzymes). Researchers should employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
Discrepancies often arise from disordered chlorophenoxy groups or solvent occupancy. Strategies include:
- Multi-temperature data collection (100–300 K) to reduce thermal motion artifacts.
- TWINLAW analysis (SHELXL) to detect twinning in crystals, followed by HKLF5 refinement for overlapping lattices .
- Validation tools : CheckCIF/PLATON to flag geometric outliers (e.g., bond angles >5σ from ideality). Cross-validate with DFT-optimized molecular models .
Q. What experimental designs are recommended for studying enzymatic hydrolysis of the acetamide bond?
- Kinetic assays : Use fluorogenic substrates (e.g., coupled with 4-nitroaniline release) under varying pH (5.0–9.0) and temperature (25–37°C).
- Competitive inhibition : Co-incubate with known protease inhibitors (e.g., PMSF for serine proteases) to confirm mechanism.
- LC-MS monitoring : Track hydrolysis products in real-time, with deuterated solvents (D₂O) to distinguish hydrolysis from non-enzymatic degradation .
Q. How can reaction conditions be optimized to minimize by-products during large-scale synthesis?
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., diacetylation) by controlling residence time (<20 min) and mixing efficiency.
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy monitor reaction progression.
- Taguchi orthogonal arrays : Design experiments to test variables (temperature, catalyst loading, solvent) and identify robust conditions (e.g., 85% yield at 95% purity) .
Q. What strategies address low aqueous solubility in pharmacological studies?
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance solubility without altering bioactivity.
- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) at the alanine carboxyl, which hydrolyze in vivo.
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) for sustained release, validated by dynamic light scattering (DLS) .
Q. How should structural assignments be validated when NMR and mass spectrometry data conflict?
- 2D NMR : HSQC/HMBC correlations to confirm connectivity (e.g., acetamide carbonyl to alanine NH).
- Isotopic labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals.
- Theoretical calculations : Compare experimental IR/Raman spectra with DFT (B3LYP/6-31G*) simulations for vibrational mode matching .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
